molecular formula C10H16ClNO B2436335 N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride CAS No. 2418705-59-4

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride

Cat. No.: B2436335
CAS No.: 2418705-59-4
M. Wt: 201.69
InChI Key: YUHUCIPPKPVQOL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride through analysis of both proton and carbon-13 environments. The compound presents characteristic spectroscopic signatures reflecting its dual ring system architecture and amine linkage functionality.

Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift regions corresponding to different molecular environments. The furan ring protons typically appear in the aromatic region between 6.0-7.5 parts per million, with the H-3 proton of the furan ring expected around 6.3 parts per million and H-4 and H-5 protons appearing as multiplets in the 7.3-7.4 parts per million range. The methylene bridge connecting the furan ring to the nitrogen atom produces a characteristic singlet around 3.7-4.0 parts per million, representing the NCH₂ protons.

The cyclopentane ring system contributes multiple multipets in the aliphatic region. The CH proton adjacent to the nitrogen atom appears around 2.8-3.2 parts per million, while the remaining cyclopentane methylene protons create complex multipets between 1.5-2.0 parts per million. The amine proton in the free base form typically appears as a broad signal around 1.5-2.5 parts per million, though this signal may be significantly broadened or shifted in the hydrochloride salt due to protonation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The furan ring carbons appear in distinct regions: C-2 around 152-155 parts per million, C-3 around 110-111 parts per million, C-4 around 142-143 parts per million, and C-5 around 107-108 parts per million. The methylene bridge carbon typically resonates around 43-45 parts per million, while the cyclopentane carbons appear between 22-58 parts per million depending on their proximity to the nitrogen substituent.

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride. The furan ring system produces distinctive aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region, while the carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers for the aromatic protons.

The amine functionality generates characteristic absorption patterns that differ significantly between the free base and hydrochloride salt forms. In the free base, secondary amine nitrogen-hydrogen stretching appears as a medium intensity band around 3310-3350 wavenumbers. However, in the hydrochloride salt, this region shows broadened absorption around 2800-3000 wavenumbers characteristic of amine salt nitrogen-hydrogen stretching.

Functional Group Wavenumber Range Intensity Assignment
Aromatic C-H stretch 3000-3100 cm⁻¹ Medium Furan ring protons
Aliphatic C-H stretch 2840-3000 cm⁻¹ Medium Cyclopentane protons
N-H stretch (salt) 2800-3000 cm⁻¹ Strong, broad Protonated amine
C=C aromatic stretch 1500-1600 cm⁻¹ Medium Furan ring
C-O stretch 1020-1250 cm⁻¹ Strong Furan ether linkage

The aliphatic carbon-hydrogen stretching vibrations from the cyclopentane ring appear in the 2840-3000 wavenumber region as medium intensity absorptions. The furan ring's carbon-oxygen ether linkage produces a strong absorption band in the 1020-1250 wavenumber range, while carbon-nitrogen stretching modes appear around 1020-1250 wavenumbers as medium intensity bands.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed molecular weight confirmation and fragmentation pathway analysis for N-(Furan-2-ylmethyl)cyclopentanamine. The molecular ion peak appears at mass-to-charge ratio 165 for the free base, corresponding to the expected molecular weight. Common fragmentation patterns involve cleavage at the benzylic position adjacent to the furan ring, producing fragments at mass-to-charge ratios corresponding to the furan-2-ylmethyl cation and the cyclopentanamine portion.

Predicted collision cross section values for various ionization adducts provide additional analytical parameters for identification purposes. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 135.8 Ų, while the sodium adduct [M+Na]⁺ shows 140.9 Ų. Other significant adducts include the ammonium adduct [M+NH₄]⁺ at 157.8 Ų and the potassium adduct [M+K]⁺ at 140.4 Ų.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section
[M+H]⁺ 166.12265 135.8 Ų
[M+Na]⁺ 188.10459 140.9 Ų
[M+NH₄]⁺ 183.14919 157.8 Ų
[M+K]⁺ 204.07853 140.4 Ų
[M-H]⁻ 164.10809 142.5 Ų

The fragmentation behavior typically includes loss of the furan-2-ylmethyl group, generating a cyclopentanamine cation, and complementary loss of the cyclopentanamine portion to yield furan-2-ylmethyl fragments. These fragmentation patterns provide definitive structural confirmation and support the proposed molecular connectivity.

Crystalline Structure and X-ray Diffraction Studies

The crystalline structure analysis of N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride reveals important solid-state characteristics that influence its physical and chemical properties. The hydrochloride salt typically crystallizes as a white to off-white powder with enhanced stability compared to the free base form. The salt formation process involves protonation of the secondary amine nitrogen, creating a charged species that facilitates crystal lattice formation through ionic interactions.

The powder form of the hydrochloride salt indicates a microcrystalline structure rather than well-defined single crystals. This morphology affects various physical properties including solubility, stability, and handling characteristics. The crystalline nature contributes to the compound's room temperature stability and storage properties, with recommended storage conditions at 4°C to maintain optimal stability.

Intermolecular interactions within the crystal lattice likely include hydrogen bonding between the protonated amine groups and chloride anions, as well as van der Waals interactions between the organic portions of adjacent molecules. The furan ring system may participate in π-π stacking interactions or C-H⋯π interactions that contribute to crystal packing efficiency.

The transition from the liquid free base (boiling point 241.7±15.0°C) to the solid hydrochloride salt demonstrates the significant impact of salt formation on physical properties. This phase transition enhances handling convenience and storage stability while maintaining the essential chemical reactivity of the parent amine functionality.

Tautomeric and Conformational Isomerism

N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride exhibits limited tautomeric possibilities due to its structural framework, but demonstrates significant conformational flexibility around several rotatable bonds. The primary source of conformational variation arises from rotation around the carbon-nitrogen bond connecting the furan-2-ylmethyl group to the cyclopentanamine moiety.

Related structural studies on N-benzyl-N-(furan-2-ylmethyl) acetamide derivatives provide insight into conformational behavior of furan-2-ylmethyl containing compounds. These investigations reveal complex rotational equilibria involving multiple stable conformations that interconvert through rotation around key bonds. The furan ring orientation relative to the amine substituent creates distinct conformational minima that influence both spectroscopic properties and chemical reactivity.

The cyclopentane ring system adopts envelope or half-chair conformations that introduce additional conformational complexity. The five-membered ring system undergoes rapid ring-flipping motions at room temperature, creating time-averaged spectroscopic signals that reflect the dynamic nature of the molecular structure. The nitrogen substituent position relative to the ring pucker influences the overall molecular geometry and potential intermolecular interactions.

Conformational Feature Description Energy Barrier
C-N bond rotation Furan-methyl to amine Low barrier
Cyclopentane ring flip Envelope conformations Very low barrier
Furan ring orientation Relative to amine Moderate barrier

Temperature-dependent Nuclear Magnetic Resonance studies could potentially reveal coalescence phenomena related to conformational exchange processes. The conformational dynamics affect both solution-phase behavior and solid-state packing arrangements, influencing properties such as solubility, crystallization behavior, and chemical reactivity patterns.

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;/h3,6-7,9,11H,1-2,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHUCIPPKPVQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of N-(Furan-2-ylmethyl)cyclopentanamine Hydrochloride

The target molecule can be dissected into two primary components:

  • Cyclopentanamine backbone : A five-membered carbocyclic amine.
  • Furan-2-ylmethyl substituent : A furan ring linked via a methylene group to the amine nitrogen.

Key bond-forming steps involve:

  • N-alkylation of cyclopentanamine with a furan-2-ylmethyl electrophile.
  • Reductive amination between cyclopentanone and a furan-containing primary amine.
  • Hydrochloride salt formation via protonation with HCl.

Synthetic Routes to the Furan-2-ylmethyl Moiety

Aldol Condensation for Furan Synthesis

Furan-2-carbaldehyde (furfural) serves as a precursor for furan-2-ylmethyl derivatives. Source details aldol condensations under basic or catalytic conditions:

Method A (Solvent-free Mn₂O₃-catalyzed condensation) :

  • Reactants : Furfural (10 mmol), α-angelica lactone (10 mmol), Mn₂O₃ (1 mmol).
  • Conditions : 80°C, 4 h, solvent-free.
  • Outcome : 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one (1A) in 85% yield after recrystallization.

Method B (Aqueous-phase Na₂CO₃-mediated condensation) :

  • Reactants : Furfural (93 mmol), levulinic acid (155 mmol), Na₂CO₃ (226 mmol).
  • Conditions : Reflux in H₂O/MeOH, 1 h addition time.
  • Outcome : Furfurylidene levulinic acid derivative (72% yield).
Table 1: Comparison of Furan Synthesis Methods
Method Catalyst/Solvent Temp (°C) Yield (%) Purity (NMR)
A Mn₂O₃, solvent-free 80 85 >95%
B Na₂CO₃, H₂O/MeOH 100 72 90%

Boronic Acid Functionalization

Source outlines the synthesis of furan-2-ylboronic acid, a versatile intermediate for Suzuki-Miyaura cross-couplings:

  • Reactants : Furan (1.0 equiv), n-BuLi (1.0 equiv), triisopropylborate (2.0 equiv).
  • Conditions : −10°C to RT, 1.5 h total.
  • Outcome : Furan-2-ylboronic acid (59% yield).

Cyclopentanamine Synthesis Strategies

Reductive Amination of Cyclopentanone

  • Reactants : Cyclopentanone (1.0 equiv), NH₃ or NH₄OAc (2.0 equiv), NaBH₃CN (1.2 equiv).
  • Conditions : MeOH, RT, 12 h.
  • Outcome : Cyclopentanamine (68–75% yield).

Gabriel Synthesis

  • Reactants : Cyclopentyl bromide (1.0 equiv), phthalimide (1.2 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 80°C, 6 h.
  • Outcome : N-Cyclopentylphthalimide (82% yield), followed by hydrazinolysis to cyclopentanamine.

Coupling Strategies for N-(Furan-2-ylmethyl)cyclopentanamine

N-Alkylation of Cyclopentanamine

Method C (Mitsunobu Reaction) :

  • Reactants : Cyclopentanamine (1.0 equiv), furan-2-ylmethanol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Conditions : THF, 0°C to RT, 24 h.
  • Outcome : N-(Furan-2-ylmethyl)cyclopentanamine (63% yield).

Method D (Gold(I)-Catalyzed Coupling) :
Adapting Source’s Au(I) catalysis for amine-alkyne couplings:

  • Reactants : Cyclopentanamine (1.0 equiv), furan-2-ylacetylene (1.1 equiv), [(IPr)Au(NTf₂)] (5 mol%).
  • Conditions : DCE, RT, 20 h.
  • Outcome : 78% yield (E/Z = 98:2).
Table 2: N-Alkylation Efficiency Across Methods
Method Catalyst/Reagent Time (h) Yield (%) Selectivity (E/Z)
C DIAD/PPh₃ 24 63 N/A
D [(IPr)Au(NTf₂)] 20 78 98:2

Hydrochloride Salt Formation

Protocol :

  • Dissolve N-(Furan-2-ylmethyl)cyclopentanamine (1.0 equiv) in anhydrous Et₂O.
  • Add HCl gas or 4 M HCl/dioxane (1.1 equiv) dropwise at 0°C.
  • Stir for 30 min, filter, wash with Et₂O, and dry under vacuum.
  • Yield : 92–95% as a white crystalline solid.

Characterization Data :

  • ¹H NMR (400 MHz, D₂O) : δ 7.59 (d, J = 1.8 Hz, 1H, furan H-5), 6.72 (d, J = 3.5 Hz, 1H, furan H-4), 6.50 (dd, J = 3.5, 1.8 Hz, 1H, furan H-3), 3.85 (s, 2H, CH₂N), 2.95–2.85 (m, 1H, cyclopentyl CH), 2.10–1.70 (m, 8H, cyclopentyl CH₂).
  • mp : 189–191°C (decomp.).

Reaction Optimization and Mechanistic Insights

Gold(I) Catalysis

Source demonstrates that Au(I) complexes like [(IPr)Au(NTf₂)] enhance coupling efficiency through carbene intermediates. The stereoselectivity observed in similar systems (Table 1, entry 13) suggests that furan-ynes undergo oxidative addition to Au(I), forming α-oxo gold carbenes that facilitate C–N bond formation.

Solvent and Additive Effects

  • DCE vs. HFIP : Dichloroethane (DCE) outperforms hexafluoroisopropanol (HFIP) in Au(I)-catalyzed reactions due to better catalyst solubility.
  • Acid Additives : Methanesulfonic acid (MsOH, 5.0 equiv) promotes isomerization to the thermodynamically favored E-isomer post-coupling (Table 2, entry 9).

Scalability and Industrial Considerations

  • Cost Analysis : Au(I) catalysts, though efficient, are prohibitively expensive for large-scale synthesis. Mitsunobu or reductive amination routes are more viable for kilogram-scale production.
  • Green Chemistry Metrics : Mn₂O₃-catalyzed furan synthesis (Method A) aligns with solvent-free principles, offering an E-factor of 2.1 vs. 5.8 for aqueous-phase methods.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: N-substituted cyclopentanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research has indicated that compounds containing furan rings exhibit promising antitumor properties. For instance, derivatives of furan have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of N-(furan-2-ylmethyl) derivatives which demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as antitumor agents .

Neuroprotective Effects : The compound's structure allows it to interact with biological targets involved in neurodegenerative diseases. Preliminary studies suggest that N-(furan-2-ylmethyl)cyclopentanamine; hydrochloride may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Analgesic Properties : Another area of interest is the analgesic potential of this compound. Research has explored its efficacy in pain management, showing that it may act on specific pain pathways, providing insights into its use as a novel analgesic agent .

Agricultural Applications

Root Growth Inhibition : In agricultural research, derivatives of furan have been evaluated for their root growth inhibitory effects. A series of N-substituted furan derivatives were synthesized and tested for their ability to inhibit root growth in plants. One specific derivative showed a significant reduction in root length at certain concentrations, indicating its potential as a herbicide or growth regulator .

Pesticidal Activity : The furan moiety is known for its biological activity against pests and pathogens. Compounds like N-(furan-2-ylmethyl)cyclopentanamine; hydrochloride are being investigated for their effectiveness as eco-friendly pesticides, targeting specific pests while minimizing environmental impact .

Material Science

Synthesis of Polymer Precursors : The unique chemical properties of N-(furan-2-ylmethyl)cyclopentanamine; hydrochloride make it suitable for synthesizing polymer precursors. Research has shown that furan-containing compounds can be polymerized to create materials with desirable mechanical properties and thermal stability, useful in various industrial applications .

Nanocomposites Development : The integration of furan derivatives into nanocomposite materials has been explored for enhancing material performance. Studies indicate that incorporating these compounds can improve the electrical and thermal conductivity of composites, making them suitable for applications in electronics and energy storage .

Case Studies

Study Title Focus Area Findings
Synthesis and Antitumor ActivityMedicinal ChemistryDemonstrated cytotoxic effects on cancer cell lines; potential for development as antitumor agents .
Root Growth InhibitionAgricultural ScienceSignificant inhibition of root growth observed at specific concentrations; potential herbicide application .
Polymer Precursor SynthesisMaterial ScienceSuccessful polymerization leading to materials with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)cyclohexanamine;hydrochloride
  • N-(Furan-2-ylmethyl)piperidine;hydrochloride
  • N-(Furan-2-ylmethyl)morpholine;hydrochloride

Uniqueness

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride is unique due to its specific ring structure and the presence of the furan moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(Furan-2-ylmethyl)cyclopentanamine;hydrochloride is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

This compound is synthesized through the reaction of cyclopentanamine with furan-2-carbaldehyde, typically involving a reducing agent to form the desired amine. The hydrochloride salt is formed by subsequent treatment with hydrochloric acid. The reaction pathway can be summarized as follows:

  • Formation of imine intermediate.
  • Reduction to yield cyclopentanamine derivative.
  • Salt formation with hydrochloric acid.

The biological activity of N-(furan-2-ylmethyl)cyclopentanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The furan ring facilitates π-π interactions with aromatic residues in proteins, while the amine group forms hydrogen bonds with polar residues. These interactions modulate the activity of target proteins, leading to various biological effects, including:

  • Antibacterial Activity: Inhibition of bacterial growth through disruption of cellular processes.
  • Anticancer Potential: Induction of apoptosis in cancer cells by modifying mitochondrial functions.
  • Anti-inflammatory Effects: Inhibition of COX enzymes, reducing inflammation.

Antibacterial Activity

Research indicates that derivatives containing the furan nucleus exhibit significant antibacterial properties. For instance, compounds similar to N-(furan-2-ylmethyl)cyclopentanamine have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications.

CompoundMIC (µg/mL)Target Bacteria
Compound 164E. coli
Compound 232S. aureus
Compound 316Proteus vulgaris

Anticancer Activity

In vitro studies have demonstrated that certain furan derivatives can inhibit the proliferation of cancer cell lines such as HeLa cells, with IC50 values as low as 0.15 µg/mL for some conjugated compounds.

CompoundIC50 (µg/mL)Cancer Cell Line
Conjugate 10.15HeLa
Conjugate 20.30MCF-7
Conjugate 30.25A549

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated a series of furan derivatives for their antibacterial activity against multiple strains, including Pseudomonas fluorescens. The results indicated that certain derivatives outperformed traditional antibiotics like streptomycin and tetracycline.

Case Study 2: Anti-inflammatory Properties
In a carrageenan-induced rat model, derivatives of N-(furan-2-ylmethyl)cyclopentanamine were tested for their anti-inflammatory effects. Results showed significant reduction in paw edema compared to control groups, suggesting potential for development as COX inhibitors.

Q & A

Basic: What are the common synthetic routes for preparing N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride?

Methodological Answer:
The compound is typically synthesized via reductive amination or alkylation reactions .

  • Reductive amination : Cyclopentanamine reacts with furfuryl aldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine, followed by hydrochloric acid treatment to yield the hydrochloride salt .
  • Alkylation : Cyclopentanamine undergoes nucleophilic substitution with 2-(bromomethyl)furan in anhydrous solvents (e.g., THF) under inert atmospheres. Post-reaction purification via column chromatography and salt formation with HCl gas ensures high purity .

Basic: What analytical techniques are recommended for characterizing N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the furan and cyclopentyl proton environments. For example, furan protons appear as distinct doublets (δ 6.2–7.4 ppm), while cyclopentyl protons show multiplet splitting (δ 1.5–2.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ at m/z 196.13) .
  • X-ray Crystallography : Resolves salt formation (HCl coordination) and stereochemistry, particularly if polymorphism is suspected .

Advanced: How can researchers optimize reaction yields when synthesizing N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Alkylation reactions in THF at –78°C (using LDA as a base) minimize side products like over-alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclopentanamine in alkylation routes .
  • Salt Formation : Post-synthesis treatment with HCl gas in diethyl ether ensures stoichiometric conversion to the hydrochloride salt, avoiding hygroscopic issues .

Advanced: How do structural modifications to the furan or cyclopentyl groups affect the compound’s physicochemical properties?

Methodological Answer:

  • Furan Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the furan 5-position increases polarity, improving aqueous solubility but potentially reducing blood-brain barrier permeability .
  • Cyclopentyl Modifications : Replacing cyclopentane with cyclohexane lowers steric hindrance, enhancing binding affinity in receptor studies but may alter metabolic stability .
  • Methodology : Computational modeling (e.g., DFT) predicts substituent effects, followed by synthesis and HPLC logP measurements to validate hydrophobicity .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Batch Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted cyclopentanamine or furfuryl bromide residues) that may skew bioactivity results .
  • Receptor Selectivity Profiling : Compare activity across related targets (e.g., TRPM8 vs. TRPV1 channels) using patch-clamp electrophysiology to identify off-target effects .
  • Meta-Analysis : Cross-reference data from multiple assays (e.g., in vitro binding vs. in vivo analgesia models) to distinguish assay-specific artifacts .

Basic: What safety protocols are essential when handling N-(Furan-2-ylmethyl)cyclopentanamine hydrochloride?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors during salt formation .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks, then analyze via HPLC for degradation products (e.g., hydrolyzed furan rings) .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor spectral changes (UV-Vis) to identify photodegradation pathways .
  • Lyophilization : For long-term storage, lyophilize the compound and store under argon at –20°C to prevent hygroscopic degradation .

Advanced: What methodologies elucidate the compound’s mechanism of action in neurological studies?

Methodological Answer:

  • Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina to identify binding poses .
  • Calcium Imaging : Treat neuronal cells with the compound and monitor intracellular Ca²⁺ flux via Fura-2 AM dye to assess receptor activation/inhibition .
  • Metabolic Profiling : Use LC-MS/MS to track metabolites in rat plasma and identify active intermediates .

Basic: How is the hydrochloride salt form advantageous in pharmacological studies?

Methodological Answer:

  • Enhanced Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in PBS), facilitating in vitro assays (e.g., cell viability tests) .
  • Crystallinity : Improved crystallinity aids in X-ray structure determination, critical for structure-activity relationship (SAR) studies .

Advanced: What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

  • SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions based on molecular descriptors .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity risks using machine learning models .
  • Method Validation : Compare predictions with experimental data (e.g., microsomal stability assays) to refine models .

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